2-Benzoyl-6-chloro-pyridine
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Overview
Description
2-Benzoyl-6-chloro-pyridine is an organic compound that belongs to the class of chloropyridines. It is characterized by the presence of a benzoyl group at the second position and a chlorine atom at the sixth position of the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-6-chloro-pyridine typically involves the chlorination of 2-benzoylpyridine. One common method is the reaction of 2-benzoylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product upon further treatment with the chlorinating agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-6-chloro-pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the sixth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Reduction: The carbonyl group of the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Electrophilic Substitution: Nitro or sulfonyl derivatives of this compound.
Reduction: 2-(Hydroxyphenyl)-6-chloropyridine.
Scientific Research Applications
2-Benzoyl-6-chloro-pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Benzoyl-6-chloro-pyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and cellular regulation.
Comparison with Similar Compounds
2-Benzoylpyridine: Lacks the chlorine atom at the sixth position, making it less reactive in nucleophilic substitution reactions.
6-Chloropyridine: Lacks the benzoyl group, resulting in different reactivity and applications.
2-Benzoyl-4-chloropyridine: Has the chlorine atom at the fourth position, leading to different substitution patterns and reactivity.
Uniqueness: 2-Benzoyl-6-chloro-pyridine is unique due to the presence of both the benzoyl group and the chlorine atom, which confer distinct reactivity and potential biological activities. Its dual functional groups make it a versatile intermediate in organic synthesis and a promising candidate for various scientific applications.
Properties
CAS No. |
80099-99-6 |
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Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(6-chloropyridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8ClNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H |
InChI Key |
FHMNNZHWPHLRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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